Cas no 10334-26-6 ((1R)-(-)Camphorquinone)

(1R)-(-)-Camphorquinone is a chiral bicyclic diketone widely used as a photoinitiator in dental and industrial photocurable resins. Its key advantage lies in its efficient absorption of visible light (λmax ~470 nm), enabling rapid polymerization under mild conditions without requiring UV light. The (1R)-(-) enantiomer exhibits superior reactivity compared to racemic mixtures, ensuring higher curing efficiency and reduced residual monomers. Its low toxicity and compatibility with amine co-initiators make it a preferred choice for biomedical applications, including dental composites and adhesives. The compound’s stability and predictable kinetics further enhance its utility in precision photopolymerization processes.
(1R)-(-)Camphorquinone structure
(1R)-(-)Camphorquinone structure
商品名:(1R)-(-)Camphorquinone
CAS番号:10334-26-6
MF:C10H14O2
メガワット:166.2170
MDL:MFCD00064160
CID:86383
PubChem ID:87566480

(1R)-(-)Camphorquinone 化学的及び物理的性質

名前と識別子

    • (1R)-(-)-Camphorquinone
    • (1R)-()-Camphorquinone
    • Cmphorquinone
    • D-Camphorquinone
    • (1R)-(-)-2,3-Bornanedione
    • (1R)-(?)-Camphorquinone
    • CAMPHORQUINONE, -R-(-)-(RG)
    • D-Camphoroquinone
    • Camphorquinone
    • DL-CAMPHORQUINONE
    • 2,3-Bornanedione
    • Camphoroquinone
    • bornane-2,3-dione
    • Camphor quinone
    • 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione
    • Camphoquinone
    • Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-
    • dl-Bornane-2,3-dione
    • (+/-)-Camphorquinone
    • (+)Camphorquinone
    • d-2, 3-Bornanedione
    • (+)-Camphorquinone
    • (1S)-(+)-Camphorquinone
    • Campherquinone
    • VNQXSTWCDUXYEZ-UHFFFAOYSA-N
    • 1,7,7-trimethylnorbornane-2,3-dione
    • DL-Camphor
    • 10334-26-6
    • NSC 402031
    • 2,3-BORNANEDIONE, (+/-)-
    • CHEBI:36778
    • BICYCLO(2.2.1)HEPTANE-2,3-DIONE, 1,7,7-TRIMETHYL-, (+/-)-
    • DL-BORNANE-2,3-DION
    • Q27116959
    • BCP21677
    • J-520205
    • Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-, (1R,4S)-
    • NSC 285
    • bornanedione
    • (1R)-bornane-2,3-dione
    • MFCD00064160
    • 2,3-bornanedione;DL-Camphorquinone
    • (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
    • EINECS 207-363-6
    • EINECS 233-814-1
    • (1R)-(-)-Camphorquinone, 99%
    • Bicyclo[2.2.1]heptane-2,3-dione,1,7,7-trimethyl-, (1R,4S)-
    • BIDD:ER0272
    • VNQXSTWCDUXYEZ-LDWIPMOCSA-N
    • NSC-402031
    • Camphorquinone, 97%
    • UNII-RAL3591W33
    • SCHEMBL2245538
    • D97678
    • LMPR0102120034
    • RAL3591W33
    • 1,7,7-trimethylbicyclo(2.2.1)heptan-2,3-dione
    • CCRIS 6299
    • BORNANEDIONE [INCI]
    • D-CAMPHORCHINONE
    • CCRIS 5320
    • (1R,4S)-1,7,7-trimethyl-bicyclo[2.2.1]heptane-2,3-dione
    • MFCD00082863
    • (1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
    • (1R)-(-)-Camphorquinone, analytical standard
    • CS-0179388
    • NSC-285
    • AS-69585
    • AI3-25044
    • AKOS015900061
    • (1R,4S)-1,7,7-trimethylnorbornane-2,3-dione
    • (1R)-(-)Camphorquinone
    • MDL: MFCD00064160
    • インチ: 1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3
    • InChIKey: VNQXSTWCDUXYEZ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(C2([H])C([H])([H])C([H])([H])C1(C([H])([H])[H])C2(C([H])([H])[H])C([H])([H])[H])=O
    • BRN: 2327696

計算された属性

  • せいみつぶんしりょう: 166.09900
  • どういたいしつりょう: 166.09938
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 34.1

じっけんとくせい

  • 色と性状: イエロー結晶粉末
  • 密度みつど: 1.0060 (rough estimate)
  • ゆうかいてん: 200-203 °C (lit.)
  • ふってん: 254.44°C (rough estimate)
  • フラッシュポイント: 83.0±4.4 °C
  • 屈折率: 1.5200 (estimate)
  • PSA: 34.14000
  • LogP: 1.58070
  • ようかいせい: 水に溶けない
  • じょうきあつ: 0.1±0.4 mmHg at 25°C
  • ひせんこうど: -101° (20/D)(c=2, C6H5CH3)
  • 光学活性: [α]20/D −101°, c = 2 in toluene

(1R)-(-)Camphorquinone セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H317
  • 警告文: P261-P272-P280-P302+P352+P333+P313+P362+P364-P501
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-43
  • セキュリティの説明: S22-S24/25
  • 危険物標識: Xn
  • ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
  • セキュリティ用語:S22;S24/25
  • リスク用語:R22

(1R)-(-)Camphorquinone 税関データ

  • 税関コード:2914299000
  • 税関データ:

    中国税関番号:

    2914299000

    概要:

    291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

(1R)-(-)Camphorquinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-69585-5G
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
10334-26-6 >97%
5g
£235.00 2025-02-08
abcr
AB132218-5 g
(1R)-(-)-Camphorquinone, 98%; .
10334-26-6 98%
5g
€212.60 2023-06-24
TRC
C175010-250mg
(1R)-(-)Camphorquinone
10334-26-6
250mg
$ 92.00 2023-04-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R160949-5G
(1R)-(-)Camphorquinone
10334-26-6 >98.0%(GC)
5g
¥906.90 2023-09-01
eNovation Chemicals LLC
K60528-5g
Levogyration camphorquinone
10334-26-6 95%
5g
$385 2024-06-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
04007-50MG
(1
10334-26-6 analytical standard
50MG
607.4 2021-05-13
eNovation Chemicals LLC
K60528-25g
Levogyration camphorquinone
10334-26-6 95%
25g
$840 2024-06-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C1482-5G
(1R)-(-)-Camphorquinone
10334-26-6 >98.0%(GC)
5g
¥1195.00 2024-04-18
Enamine
EN300-345288-1g
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
10334-26-6
1g
$0.0 2023-09-03
abcr
AB132218-1g
(1R)-(-)-Camphorquinone, 98%; .
10334-26-6 98%
1g
€70.70 2024-06-11

(1R)-(-)Camphorquinone 合成方法

(1R)-(-)Camphorquinone 関連文献

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(1R)-(-)Camphorquinoneに関する追加情報

Professional Introduction to (1R)-(-)Camphorquinone (CAS No. 10334-26-6)

(1R)-(-)Camphorquinone, with the chemical formula C₁₃H₁₀O₂ and CAS number 10334-26-6, is a significant compound in the field of chemical biology and pharmaceutical research. This ketone derivative is renowned for its unique structural properties and versatile applications, particularly in the development of chiral catalysts, photochemical reactions, and as a key intermediate in synthetic organic chemistry.

The compound belongs to the class of terpenoids, characterized by its rigid bicyclic structure composed of a camphor moiety linked to a quinone group. This structural configuration imparts exceptional reactivity and stability, making it a valuable tool in various chemical transformations. The enantiomeric purity of (1R)-(-)Camphorquinone is particularly crucial, as it influences the efficiency and selectivity of catalytic processes.

In recent years, (1R)-(-)Camphorquinone has garnered considerable attention in the development of asymmetric synthesis methodologies. Its chiral center at the camphor ring allows for precise control over stereochemical outcomes, enabling the synthesis of enantiomerically pure compounds with high fidelity. This has profound implications in pharmaceutical manufacturing, where the correct stereochemistry is often pivotal for drug efficacy and safety.

One of the most notable applications of (1R)-(-)Camphorquinone is in photocatalytic systems. The compound's ability to absorb light in the visible spectrum makes it an excellent candidate for photoredox catalysis. Recent studies have demonstrated its utility in converting alkenes into various functionalized products under mild conditions, highlighting its potential as a sustainable alternative to traditional metal-based catalysts.

The role of (1R)-(-)Camphorquinone in medicinal chemistry has also been extensively explored. Its structural framework serves as a scaffold for designing novel bioactive molecules. For instance, derivatives of camphorquinone have been investigated for their antimicrobial and anti-inflammatory properties. Preliminary findings suggest that certain modifications can enhance binding affinity to biological targets, paving the way for new therapeutic agents.

The synthesis of (1R)-(-)Camphorquinone typically involves multi-step organic reactions, starting from camphor through oxidation processes. Advanced synthetic techniques, such as asymmetric hydrogenation and enantioselective epoxidation, have been employed to achieve high yields and enantiomeric excesses. These methods underscore the compound's importance not only as a product but also as a building block for more complex molecules.

In addition to its synthetic utility, (1R)-(-)Camphorquinone has found applications in material science. Its ability to form stable coordination complexes with transition metals has been exploited in the development of luminescent materials and sensors. These applications leverage the compound's photochemical properties to detect and quantify various analytes with high sensitivity.

The future prospects of (1R)-(-)Camphorquinone are promising, with ongoing research focusing on expanding its applications across multiple domains. Innovations in catalytic systems and synthetic methodologies continue to unlock new possibilities for this versatile compound. As the demand for sustainable and efficient chemical processes grows, (1R)-(-)Camphorquinone is poised to play an increasingly pivotal role in both academic research and industrial applications.

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